
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a thioxanthene core, and a carboxamide functional group, which collectively contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with thioxanthone-1-carboxylic acid chloride under controlled conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduction: 4-aminophenyl derivative
Oxidation: Sulfoxide or sulfone derivatives
Substitution: Various substituted nitrophenyl derivatives
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The thioxanthene core may interact with biological macromolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1-(4-Nitrophenyl)-2-thioxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide stands out due to its unique combination of a thioxanthene core and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Propiedades
Número CAS |
185454-32-4 |
|---|---|
Fórmula molecular |
C20H12N2O4S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-9-oxothioxanthene-1-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-19-14-4-1-2-6-16(14)27-17-7-3-5-15(18(17)19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24) |
Clave InChI |
IIRAMQXHWDCCRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


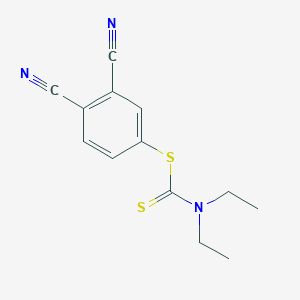
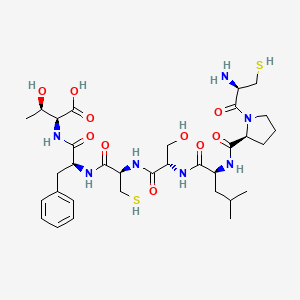
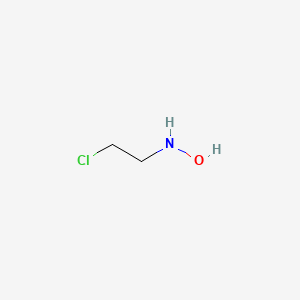
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
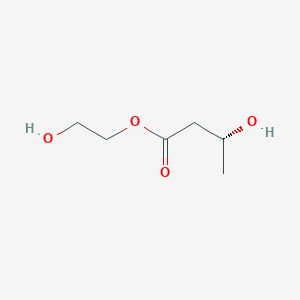
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)

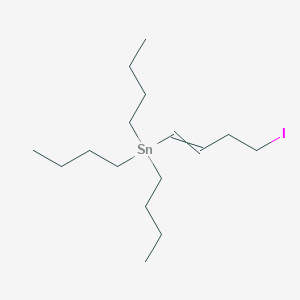

![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)

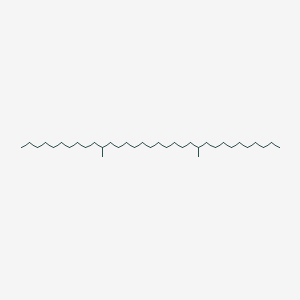
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
